molecular formula C8H13NO2 B052188 (3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine CAS No. 71772-25-3

(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine

Cat. No. B052188
CAS RN: 71772-25-3
M. Wt: 155.19 g/mol
InChI Key: BGNBJFIGIYMQPT-LYFYHCNISA-N
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Description

“(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine” is a chemical compound with the molecular weight of 173.21 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound involves several stages. One process involves the use of benzyl 6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ylcarbamate with palladium 10% on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1 .


Chemical Reactions Analysis

The compound is involved in the preparation of AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis .


Physical And Chemical Properties Analysis

The compound is a solid in its physical form . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The compound has been used in the preparation of AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis . This suggests potential future directions in the development of pharmaceuticals for the prevention of thrombosis. Additionally, an improved, commercially viable, and industrially advantageous process for the preparation of this compound, which is useful for preparing ticagrelor or a pharmaceutically acceptable salt thereof in high yield and purity, has been provided .

properties

IUPAC Name

(3aR,4S,6aS)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7H,9H2,1-2H3/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNBJFIGIYMQPT-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(C2O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=C[C@@H]([C@H]2O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,6aS)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine

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